7alpha-Hydroxypregnenolone

Overview

Description

7alpha-Hydroxypregnenolone is a neurosteroid synthesized de novo by the central and peripheral nervous systems . It was identified as a novel bioactive neurosteroid in the brain of newts and quail . It acts as a neuronal modulator to stimulate locomotor activity in these vertebrates .

Synthesis Analysis

7alpha-Hydroxypregnenolone is produced from pregnenolone through the enzymatic activity of cytochrome P450 7α . The brain and other nervous systems possess key steroidogenic enzymes and produce pregnenolone and other various neurosteroids .Molecular Structure Analysis

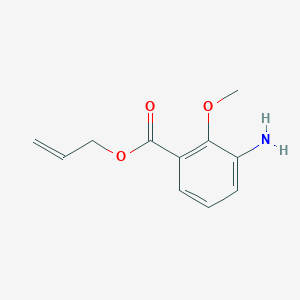

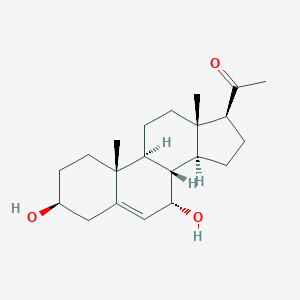

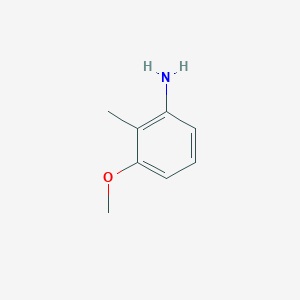

7alpha-Hydroxypregnenolone is a 20-oxo steroid that is pregnenolone carrying an additional hydroxy substituent at the 7α-position . Its molecular formula is C21H32O3 . It has a molecular weight of 332.48 .Chemical Reactions Analysis

7alpha-Hydroxypregnenolone is produced from pregnenolone through the enzymatic activity of cytochrome P450 7α . It acts on brain tissue as a neuronal modulator to stimulate locomotor activity in vertebrates .Physical And Chemical Properties Analysis

7alpha-Hydroxypregnenolone has a molecular formula of C21H32O3 and a molecular weight of 332.48 . It has a mono-isotopic mass of 332.235138 Da .Scientific Research Applications

Neurosteroid in Amphibians and Birds

- Neuronal Activation and Locomotor Activity: 7alpha-Hydroxypregnenolone is identified as a neurosteroid in amphibians, notably in newts, where it acts as a neuronal activator to stimulate locomotor activity via the dopaminergic system. This effect is particularly observed during the breeding season, correlating with heightened activity levels (Matsunaga et al., 2004). Similarly, in Japanese quail, 7alpha-hydroxypregnenolone is associated with the regulation of diurnal rhythm in locomotor activity, responding to environmental cues like light (Tsutsui et al., 2009).

Role in Hormonal Regulation

- Interaction with Prolactin: Research in breeding male newts highlights that prolactin, an adenohypophyseal hormone, stimulates the synthesis of 7alpha-hydroxypregnenolone in the brain. This interaction indicates a link between adenohypophyseal hormones and neurosteroidogenesis, impacting locomotor activity (Haraguchi et al., 2010).

Immune System Influence

- Enhancement of Immune Response: In human tonsils, 7alpha-hydroxypregnenolone and related steroids have been found to enhance the immune response to specific antigens, such as tetanus toxoid and Bordetella pertussis. This suggests a role in regulating immune responses (Lafaye et al., 1999).

Cognitive Function

- Improvement in Spatial Memory: Studies in aged rats indicate that 7alpha-hydroxypregnenolone may have a role in enhancing spatial memory retention. This suggests its potential as a neuroprotective agent or a therapeutic target for age-related cognitive decline (Yau et al., 2006).

Steroid Metabolism and Synthesis

- In Vitro Metabolism: In rainbow trout embryos, 7alpha-hydroxypregnenolone has been identified as a metabolite of pregnenolone, indicating its role in the steroid metabolism pathway of these organisms (Petkam et al., 2003).

- Enzymatic Synthesis: Cytochrome P450-7B1 (CYP7B) has been identified as a key enzyme in the brain responsible for the synthesis of 7alpha-hydroxypregnenolone from pregnenolone. This demonstrates the involvement of specific enzymes in the production of this neurosteroid (Rose et al., 1997).

Mechanism of Action

7alpha-Hydroxypregnenolone stimulates locomotor activity through activation of the dopaminergic system . Melatonin derived from the pineal gland and eyes regulates 7alpha-hydroxypregnenolone synthesis in the brain, thus inducing diurnal locomotor changes . Prolactin, an adenohypophyseal hormone, regulates 7alpha-hydroxypregnenolone synthesis in the brain, and also induces seasonal locomotor changes .

Future Directions

properties

IUPAC Name |

1-[(3S,7S,8S,9S,10R,13S,14S,17S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h11,14-19,23-24H,4-10H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWNVBNIVGLQPG-XXHSLLPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433466 | |

| Record name | 3beta,7alpha-Dihydroxy-5-pregnen-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7alpha-Hydroxypregnenolone | |

CAS RN |

30626-96-1 | |

| Record name | 3beta,7alpha-Dihydroxy-5-pregnen-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)